1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole
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Overview
Description
1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole is a chemical compound characterized by its unique structure, which includes a methoxy group, a propan-2-yl group, and a sulfonylimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the sulfonylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiols, amines.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and imidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
- 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonyl-2-methyl-5-nitroimidazole
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness: 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the sulfonyl and imidazole moieties allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-10(2)11-4-5-12(18-3)13(8-11)19(16,17)15-7-6-14-9-15/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVQKROBQGJKTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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